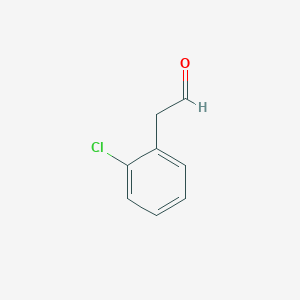

2-(2-Chlorophenyl)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLKDYQFUMXRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464001 | |

| Record name | 2-(2-chlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4251-63-2 | |

| Record name | 2-(2-chlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2-Chlorophenyl)acetaldehyde from 2-Chlorotoluene

Abstract

This technical guide provides an in-depth exploration of scientifically robust and field-proven pathways for the synthesis of 2-(2-chlorophenyl)acetaldehyde, a valuable precursor in the development of pharmaceuticals and other fine chemicals. Starting from the readily available industrial feedstock, 2-chlorotoluene, this document details multiple synthetic routes, offering a comprehensive analysis of the underlying chemical principles, detailed experimental protocols, and a comparative evaluation of their respective advantages and limitations. The guide is intended for researchers, chemists, and process development professionals, providing the necessary technical foundation to select and implement the optimal synthesis strategy based on specific laboratory or industrial requirements.

Introduction

This compound[1] is a key chemical intermediate whose structural motif is incorporated into a variety of biologically active molecules. Its synthesis is a critical step in the manufacturing pipeline for numerous target compounds. The selection of a synthetic pathway from a common starting material like 2-chlorotoluene is a decision governed by factors including overall yield, process scalability, reagent cost and toxicity, and operational simplicity. This guide critically examines the most viable and well-documented synthetic strategies, moving beyond a mere recitation of steps to elucidate the causal relationships behind methodological choices, thereby empowering the practicing scientist with both theoretical knowledge and practical, actionable protocols.

Chapter 1: Foundational Pathways via Benzylic Halogenation

The journey from the stable methyl group of 2-chlorotoluene to the reactive aldehyde functionality of the target molecule invariably begins with the activation of the benzylic position. The most direct and efficient method for this transformation is free-radical halogenation, which selectively targets the benzylic C-H bonds over the aromatic ring.

Step 1: Synthesis of 2-Chlorobenzyl Bromide

The conversion of 2-chlorotoluene to 2-chlorobenzyl bromide is a cornerstone of these synthetic routes. This reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN).[2] The regioselectivity for the benzylic position is high due to the resonance stabilization of the resulting 2-chlorobenzyl radical.

Causality of Experimental Choices:

-

Reagent Selection: N-Bromosuccinimide (NBS) is often preferred over elemental bromine in laboratory settings. NBS provides a low, constant concentration of bromine, which suppresses side reactions such as aromatic bromination.

-

Solvent: An inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to dissolve the reactants without participating in the reaction.[3]

-

Initiation: AIBN is a common choice as a thermal initiator because its decomposition into radicals occurs at a predictable rate at moderate temperatures (65-85 °C), offering controlled initiation of the chain reaction.[3]

Experimental Protocol: Free-Radical Bromination of 2-Chlorotoluene [3]

-

Setup: A round-bottomed flask is charged with 2-chlorotoluene (1.0 eq.), N-bromosuccinimide (1.05 eq.), and a catalytic amount of AIBN (0.02 eq.) in dry carbon tetrachloride. The flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: The mixture is heated to reflux (approx. 77 °C) and stirred vigorously. The reaction is monitored by TLC or GC for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, the by-product, succinimide, is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude 2-chlorobenzyl bromide can be purified by vacuum distillation (b.p. 103-104 °C/10 mmHg) to yield a colorless to light yellow liquid.[3][4]

| Parameter | Value/Condition | Source |

| Starting Material | 2-Chlorotoluene | [5][6] |

| Reagents | N-Bromosuccinimide (NBS), AIBN | [3] |

| Solvent | Carbon Tetrachloride (dry) | [3] |

| Temperature | Reflux (~77 °C) | [3] |

| Typical Yield | ~80% | [3] |

| Product Purity | ≥ 97% (GC) | [4] |

| CAS Number | 611-17-6 | [2] |

Chapter 2: Pathway I - The Sommelet Reaction

The Sommelet reaction offers a direct and elegant method for converting benzylic halides into their corresponding aldehydes, thereby avoiding harsh oxidizing agents that could lead to the formation of carboxylic acids.[7][8]

Mechanism and Rationale

The reaction, first reported by Marcel Sommelet in 1913, involves two key stages.[8][9] First, the benzylic halide (2-chlorobenzyl bromide) reacts with hexamethylenetetramine (HMTA, urotropine) in a nucleophilic substitution to form a stable, crystalline quaternary ammonium salt.[7][8] In the second stage, this salt is hydrolyzed under aqueous acidic conditions. The mechanism involves an intramolecular hydride transfer, which ultimately yields the desired aldehyde, ammonia, and methylamine.[7]

The primary advantage of this pathway is its mildness and selectivity for the aldehyde product, making it particularly suitable for substrates with sensitive functional groups.[7]

Experimental Protocol: Sommelet Reaction of 2-Chlorobenzyl Bromide [10]

-

Salt Formation: 2-Chlorobenzyl bromide (1.0 eq.) is combined with hexamethylenetetramine (1.1 eq.) in a suitable solvent (e.g., chloroform or aqueous ethanol). The mixture is stirred, often with gentle heating, until the quaternary salt precipitates. The salt can be isolated by filtration.

-

Hydrolysis: The isolated hexaminium salt is added to water or an aqueous acetic acid solution.

-

Reaction: The mixture is heated to reflux for 2-5 hours.[10] During this time, the salt hydrolyzes to form this compound.

-

Workup and Purification: After cooling, the reaction mixture is extracted with an organic solvent like ether or dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is then purified by vacuum distillation.

| Parameter | Value/Condition | Source |

| Starting Material | 2-Chlorobenzyl Bromide | [2] |

| Reagents | Hexamethylenetetramine (HMTA), Water/Acid | [8][10][11] |

| Typical Yield | 50-80% (for aromatic aldehydes) | [7] |

| Key Advantage | Direct conversion to aldehyde, avoids over-oxidation | [7] |

Workflow: Sommelet Reaction Pathway

Caption: Synthesis via Benzylic Bromination and Sommelet Reaction.

Chapter 3: Pathway II - The Cyanide Route

An alternative and highly versatile pathway proceeds through the formation of a nitrile intermediate, 2-chlorobenzyl cyanide. This intermediate can then be converted to the target aldehyde via a reductive process.

Step 1: Synthesis of 2-Chlorobenzyl Cyanide

This transformation is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[12] The electrophilic benzylic carbon of 2-chlorobenzyl bromide (or chloride) is attacked by the cyanide anion (CN⁻), displacing the halide leaving group.

Causality of Experimental Choices:

-

Cyanide Source: Sodium or potassium cyanide are common, inexpensive sources of the nucleophile.

-

Phase-Transfer Catalysis (PTC): Because the organic halide and the inorganic cyanide salt have poor mutual solubility, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is often employed. The catalyst facilitates the transport of the cyanide anion from the aqueous phase into the organic phase, dramatically accelerating the reaction rate.[12]

Experimental Protocol: Synthesis of 2-Chlorobenzyl Cyanide [12][13]

-

Setup: A solution of sodium cyanide (1.2 eq.) in water is prepared in a reaction vessel.

-

Reaction: A solution of 2-chlorobenzyl bromide (1.0 eq.) in an organic solvent (e.g., toluene) and a catalytic amount of a phase-transfer catalyst are added. The biphasic mixture is heated (e.g., to 80-90 °C) and stirred vigorously for several hours until the reaction is complete (monitored by GC).

-

Workup: The layers are separated, and the organic layer is washed with water and brine.

-

Purification: The solvent is removed under reduced pressure, and the crude 2-chlorobenzyl cyanide[14][15] is purified by vacuum distillation.

Step 2: Reduction of Nitrile to Aldehyde

The conversion of the nitrile to the aldehyde requires a partial reduction. A full reduction would yield an amine. The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures is the premier method for this transformation.

Mechanism and Rationale: DIBAL-H is a powerful yet selective reducing agent. At low temperatures (e.g., -78 °C), it coordinates to the nitrile nitrogen and delivers a single hydride to the carbon, forming an intermediate N-aluminyl imine complex. This complex is stable at low temperatures. Crucially, it is not reduced further. During the aqueous workup, this imine intermediate is rapidly hydrolyzed to the final aldehyde product. The low temperature is critical to prevent the DIBAL-H from adding a second hydride, which would lead to the amine.

Experimental Protocol: DIBAL-H Reduction of 2-Chlorobenzyl Cyanide

-

Setup: A solution of 2-chlorobenzyl cyanide (1.0 eq.) in an anhydrous, non-protic solvent (e.g., toluene or THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C using a dry ice/acetone bath.

-

Reduction: A solution of DIBAL-H (1.1-1.5 eq., typically 1.0 M in a hydrocarbon solvent) is added dropwise via syringe, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 2-3 hours.

-

Quenching & Workup: The reaction is carefully quenched by the slow, dropwise addition of methanol, followed by an aqueous acid (e.g., 1 M HCl) or a saturated Rochelle's salt solution. The mixture is allowed to warm to room temperature and stirred until the layers become clear.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product, this compound, is purified by vacuum distillation or column chromatography.

Workflow: Cyanide Pathway

Caption: Synthesis via Cyanide Intermediate and DIBAL-H Reduction.

Chapter 4: Comparative Analysis

Both the Sommelet reaction and the Cyanide/DIBAL-H route are effective pathways. The choice between them depends on specific laboratory capabilities and project goals.

| Feature | Pathway I: Sommelet Reaction | Pathway II: Cyanide/DIBAL-H |

| Number of Steps | 2 | 2 |

| Reagent Toxicity | Moderate (HMTA, solvents) | High (alkali cyanides are highly toxic) |

| Reaction Conditions | Moderate heating | Cryogenic temperatures (-78 °C) required |

| Scalability | Good; avoids cryogenic equipment | Can be challenging on a large scale due to temperature control and cyanide handling |

| Overall Yield | Generally good (50-80%) | Often higher and more reproducible (>75%) |

| Workup | Relatively straightforward | Can be complicated by aluminum salt emulsions |

Conclusion

This guide has detailed two robust, two-step synthetic pathways for the preparation of this compound from 2-chlorotoluene.

-

The Sommelet Reaction Pathway is a classic, reliable method that avoids highly toxic reagents and specialized cryogenic equipment, making it an excellent choice for many laboratory settings. Its primary drawback is a potentially moderate yield.

-

The Cyanide/DIBAL-H Pathway often provides higher yields but requires stringent safety protocols for handling highly toxic cyanides and the technical capability to perform reactions at very low temperatures. This route is favored when maximizing yield is the primary objective.

The selection of the optimal pathway is a strategic decision. For rapid, straightforward synthesis with standard laboratory equipment, the Sommelet reaction is highly recommended. For process optimization where yield is paramount and the necessary safety and equipment infrastructure is in place, the cyanide route presents a compelling alternative.

References

-

PrepChem.com. (n.d.). Preparation of 2-chlorobenzyl bromide. Retrieved from [Link]

-

Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Sommelet Reaction. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2-chlorobenzyl chloride Grignard reagent. Retrieved from [Link]

- Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid.

-

PubChem. (n.d.). alpha-Bromo-o-chlorotoluene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Sommelet reaction. Retrieved from [Link]

-

Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent.

-

ResearchGate. (n.d.). Benzyl cyanide can be converted into phenylacetic acid in vivo.... Retrieved from [Link]

- Google Patents. (n.d.). US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.

- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.

-

NIST WebBook. (n.d.). 2-Chlorobenzyl cyanide. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2-(2-CHLOROPHENYL)ETHANOL. Retrieved from [Link]

- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.

-

Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-(2-Chlorophenyl)ethanol. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde.

-

Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides.... Retrieved from [Link]

- Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.

-

PubMed. (1969). Synthesis and reactions of a proposed DDT metabolite, 2,2-bis(p-chlorophenyl)acetaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,2-Bis(p-chlorophenyl)ethanol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chlorotoluene. Retrieved from [Link]

-

EAWAG-BBD. (2005). reaction, reacID# r0518. Retrieved from [Link]

- Google Patents. (n.d.). CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol.

-

NIH. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]

Sources

- 1. This compound | C8H7ClO | CID 11378624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorobenzyl bromide | 611-17-6 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 9. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]

- 11. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]

- 12. 2-Chlorobenzyl cyanide | 2856-63-5 | Benchchem [benchchem.com]

- 13. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 14. 2-クロロベンジルシアニド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 2-Chlorobenzyl cyanide [webbook.nist.gov]

Spectroscopic Characterization of 2-(2-Chlorophenyl)acetaldehyde: A Technical Guide

Introduction

2-(2-Chlorophenyl)acetaldehyde is a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry. Its bifunctional nature, comprising a reactive aldehyde group and a substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The precise structural elucidation and confirmation of purity of this compound are paramount for its application in multi-step syntheses, where undesired side-reactions or the presence of impurities can compromise reaction yields and downstream product integrity.

Molecular Structure and Properties

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and an analysis of spectroscopic data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~7.4-7.5 | Multiplet (m) | 2H | Aromatic protons (ortho to -CH₂CHO) |

| ~7.2-7.3 | Multiplet (m) | 2H | Aromatic protons (meta & para to -CH₂CHO) |

| ~3.9 | Doublet (d) | 2H | Methylene protons (-CH₂) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~199 | Aldehydic carbon (-CHO) |

| ~134 | Aromatic carbon (C-Cl) |

| ~132 | Aromatic carbon (C-CH₂CHO) |

| ~131 | Aromatic carbon (CH) |

| ~129 | Aromatic carbon (CH) |

| ~127 | Aromatic carbon (CH) |

| ~125 | Aromatic carbon (CH) |

| ~48 | Methylene carbon (-CH₂) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2820 & ~2720 | Medium | Aldehydic C-H stretch (Fermi doublet) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1570 & ~1475 | Medium-Strong | Aromatic C=C stretch |

| ~1050 | Strong | C-Cl stretch |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 154/156 | [M]⁺, Molecular ion peak (isotopic pattern for Cl) |

| 125/127 | [M-CHO]⁺, Loss of the formyl radical |

| 91 | [C₇H₇]⁺, Tropylium ion |

| 77 | [C₆H₅]⁺, Phenyl cation |

Spectroscopic Analysis and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

-

Aldehydic Proton (~9.8 ppm): The most downfield signal is expected for the aldehydic proton due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It is predicted to appear as a triplet due to coupling with the adjacent methylene protons.

-

Aromatic Protons (~7.2-7.5 ppm): The four protons on the benzene ring will appear in the aromatic region. Due to the ortho-substitution pattern, they will exhibit complex splitting patterns (multiplets) as they couple with each other. The protons ortho to the electron-withdrawing chloro group will be shifted further downfield compared to the others.

-

Methylene Protons (~3.9 ppm): The methylene protons are adjacent to both the aromatic ring and the aldehyde group, placing them in a deshielded environment. They are expected to appear as a doublet due to coupling with the single aldehydic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

-

Carbonyl Carbon (~199 ppm): The aldehydic carbonyl carbon is highly deshielded and will appear at a very low field.

-

Aromatic Carbons (~125-134 ppm): The six aromatic carbons will give rise to distinct signals. The carbon atom directly bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the acetaldehyde group (C-CH₂CHO) will be readily identifiable. The remaining four aromatic CH carbons will have chemical shifts influenced by the electronic effects of the substituents.

-

Methylene Carbon (~48 ppm): The methylene carbon, situated between the aromatic ring and the carbonyl group, will appear at a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

-

Aldehydic C-H Stretch (~2820 & ~2720 cm⁻¹): A key diagnostic feature for aldehydes is the presence of two medium-intensity bands corresponding to the C-H stretching vibration of the aldehyde group. This "Fermi doublet" is a reliable indicator of an aldehyde.

-

Carbonyl (C=O) Stretch (~1725 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the C=O stretching vibration of the aldehyde.

-

Aromatic C=C and C-H Stretches (~1475-1570 cm⁻¹ and ~3050-3100 cm⁻¹): These absorptions confirm the presence of the benzene ring.

-

C-Cl Stretch (~1050 cm⁻¹): A strong band in this region is indicative of the carbon-chlorine bond.

-

Ortho-disubstituted Benzene C-H Bend (~750 cm⁻¹): A strong out-of-plane bending vibration in this region is characteristic of a 1,2-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

-

Molecular Ion Peak (m/z 154/156): The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M+ and M+2 molecular ion peak pattern, with the M+2 peak having about one-third the intensity of the M+ peak. This is a definitive indicator of a monochlorinated compound.

-

Loss of the Formyl Radical ([M-CHO]⁺, m/z 125/127): A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), which would result in a fragment with an m/z of 125 (for ³⁵Cl) and 127 (for ³⁷Cl).

-

Tropylium Ion ([C₇H₇]⁺, m/z 91): The formation of the stable tropylium ion is a very common fragmentation pathway for compounds containing a benzyl group.

-

Phenyl Cation ([C₆H₅]⁺, m/z 77): Further fragmentation can lead to the formation of the phenyl cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

ATR: Alternatively, and more commonly, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically process the interferogram to produce the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Key Concepts

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures, researchers can more confidently identify and assess the purity of this important synthetic intermediate. The provided generalized experimental protocols serve as a starting point for the empirical acquisition of this data. The generation and subsequent publication of experimental spectroscopic data for this compound would be a valuable contribution to the scientific community, further enabling its use in chemical research and development.

References

-

PubChem. This compound. [Link]

Sources

Physical and chemical properties of 2-(2-Chlorophenyl)acetaldehyde

An In-depth Technical Guide to 2-(2-Chlorophenyl)acetaldehyde for Advanced Research and Development

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 4251-63-2), a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document delineates its core physical and chemical properties, spectroscopic profile, and reactivity. Furthermore, it offers field-proven insights into its synthesis, analytical characterization, safe handling, and storage protocols. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, experience-driven methodologies to support advanced chemical applications.

Introduction: The Strategic Importance of a Versatile Aldehyde

This compound is a highly reactive chlorinated aldehyde derivative that serves as a cornerstone intermediate in complex organic synthesis.[1] Its molecular architecture, featuring a reactive aldehyde functional group and a sterically influential ortho-chlorinated phenyl ring, makes it a valuable precursor for a diverse array of molecular scaffolds. The presence of the chlorine atom and the aldehyde moiety offers multiple reaction sites, enabling its use in the construction of complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.[2] Its primary application lies in the manufacturing of Active Pharmaceutical Ingredients (APIs) and agrochemical compounds, where precise molecular tailoring is paramount.[1][3]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of its effective application.

-

IUPAC Name: this compound[4]

-

Synonyms: 2-Chloro-benzeneacetaldehyde, (2-Chlorophenyl)acetaldehyde[5]

-

Structural Formula: C₆H₄ClCH₂CHO[1]

Caption: 2D structure of this compound.

Core Physical and Chemical Properties

The physical characteristics and solubility profile of a compound are critical determinants for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 154.59 g/mol | [1][4][5][7] |

| Appearance | Clear to pale yellow liquid | [1][5] |

| Odor | Pungent and aromatic | [1] |

| Density | 1.175 - 1.18 g/cm³ (Predicted/Reported) | [1][5][6] |

| Boiling Point | 120-122 °C at 15 Torr | [5][6] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |

| Purity | Typically ≥ 98% | [1][8] |

Causality Behind Properties: The compound's liquid state at room temperature and its characteristic boiling point are dictated by its moderate molecular weight and the polar aldehyde group, balanced by the nonpolar chlorophenyl ring. Its solubility profile—poor in water but high in organic solvents—is a direct consequence of this structural duality. This is a crucial consideration for biphasic reaction systems or extraction-based workups.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbonyl carbon. It readily participates in nucleophilic addition reactions, making it a versatile precursor for:

-

Reductive Amination: To form substituted phenethylamines.

-

Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon double bond formation.

-

Condensation Reactions: With hydrazines to form hydrazones, which are key intermediates for synthesizing heterocyclic compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles.[2]

-

Oxidation: To form 2-(2-chlorophenyl)acetic acid.

-

Reduction: To form 2-(2-chlorophenyl)ethanol.

It serves as a useful reagent for preparing regio- and stereoselective α-fluorinated amides and regioselective 1,4-disubstituted 1,2,3-triazoles.[5]

Stability and Storage Protocol

Like many aldehydes, this compound is susceptible to oxidation and polymerization, especially upon exposure to air, light, and acid or base catalysts. Halogenated acetaldehydes can exhibit variable stability depending on conditions such as pH and temperature.[9]

Self-Validating Storage System: To ensure a shelf life of 1-2 years, a multi-layered approach to storage is essential.[1]

-

Primary Containment: Store in an amber glass bottle with a Teflon-lined cap to prevent light exposure and ensure an inert seal.

-

Atmosphere Control: Before sealing, the container headspace should be purged with an inert gas such as argon or nitrogen to displace oxygen.[5][7]

-

Temperature Regulation: Store in a freezer at or below -20°C.[5][6][7] This low temperature drastically reduces the rate of potential degradation reactions.

-

Secondary Containment: Place the primary container within a sealed, labeled secondary container to mitigate risks from potential leaks.

-

Location: The unit must be located in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials like strong oxidizing agents.[1][10]

Caption: Workflow for ensuring the long-term stability of the compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[1]

GHS Hazard Statements:

| Code | Statement | Source(s) |

| H301 | Toxic if swallowed. | |

| H310 + H330 | Fatal in contact with skin or if inhaled. | |

| H314 | Causes severe skin burns and eye damage. | |

| H335 | May cause respiratory irritation. | [5][11][12] |

| H351 | Suspected of causing cancer. | [11] |

| H400 | Very toxic to aquatic life. |

Mandatory Handling Protocol:

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation. Emergency eye wash stations and safety showers must be readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[11]

-

Handling: Avoid direct contact with skin, eyes, and clothing.[1] Use spark-proof tools and ground all equipment when transferring to prevent static discharge.[11] Keep away from heat, sparks, and open flames.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Spectroscopic Characterization Profile

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (CHO): A triplet signal expected around δ 9.7-9.8 ppm due to coupling with the adjacent CH₂ group.

-

Methylene Protons (CH₂): A doublet signal expected around δ 3.7-3.9 ppm, coupled to the aldehyde proton.

-

Aromatic Protons (Ar-H): A complex multiplet pattern expected between δ 7.2-7.5 ppm, corresponding to the four protons on the substituted benzene ring.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal expected far downfield, around δ 198-202 ppm.

-

Aromatic Carbons: Multiple signals expected in the δ 127-135 ppm region. The carbon bearing the chlorine atom (C-Cl) would be distinct.

-

Methylene Carbon (CH₂): A signal expected around δ 45-50 ppm.

-

-

FT-IR (Infrared Spectroscopy):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic weak to medium bands, one near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong band in the 750-800 cm⁻¹ region for the ortho substitution.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expect two peaks for the molecular ion due to the isotopes of chlorine: one at m/z 154 (for ³⁵Cl) and another at m/z 156 (for ³⁷Cl).

-

Isotopic Abundance: The ratio of the M⁺ to M+2 peak should be approximately 3:1, which is a definitive signature for a monochlorinated compound.[14]

-

Key Fragmentation: Expect a significant peak corresponding to the loss of the CHO group (M-29) and the tropylium-like ion [ClC₆H₄CH₂]⁺ at m/z 125/127.[13]

-

Synthesis and Analytical Methodologies

Synthesis Pathway Overview

This compound is typically synthesized from readily available precursors. Common starting materials include 2-chlorophenylacetic acid, (S)-2-(2-chlorophenyl)oxirane, or 2-chlorostyrene.[6] A generalized pathway starting from 2-chlorophenylacetic acid involves its conversion to an activated form (like an acid chloride or ester) followed by a controlled reduction.

Caption: High-level workflow for the synthesis of the target compound.

Analytical Protocol: Purity Determination by HPLC

For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Aldehydes are often derivatized to enhance UV detection and improve chromatographic performance. The EPA Method 8315A provides a robust framework using 2,4-dinitrophenylhydrazine (DNPH).[15]

Step-by-Step Protocol (DNPH Derivatization followed by HPLC-UV):

-

Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., HCl). Prepare stock solutions of the this compound standard in acetonitrile.[15][16]

-

Sample and Standard Derivatization:

-

To a known volume of the sample (dissolved in acetonitrile), add an excess of the DNPH reagent.

-

Separately, create a series of calibration standards by adding the DNPH reagent to known concentrations of the standard stock solution.

-

Allow the reactions to proceed for at least 1 hour in the dark to form the 2,4-dinitrophenylhydrazone derivative.

-

-

HPLC System Configuration:

-

Analysis and Quantification:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.[18]

-

Inject the derivatized calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the derivatized sample.

-

Identify the peak corresponding to the derivative by comparing its retention time to that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Rationale for Derivatization: The DNPH reagent reacts with the aldehyde to form a hydrazone. This derivative is more stable, less volatile, and possesses a strong chromophore, making it highly suitable for sensitive detection by UV-Vis at 360 nm, where the underivatized aldehyde does not absorb.[15][16][19]

Conclusion

This compound is a chemical intermediate of significant industrial and research value. Its distinct physical properties, predictable reactivity, and well-defined safety protocols make it a manageable yet powerful tool in the hands of informed scientists. A thorough understanding of its stability, handling requirements, and analytical characterization is not merely procedural but is integral to achieving reproducible, high-fidelity results in drug discovery and fine chemical synthesis. This guide provides the foundational and expert-level knowledge required to leverage the full potential of this versatile building block.

References

-

(2-Chlorophenyl)Acetaldehyde - High Purity Industrial-Grade Liquid at Attractive Price. (n.d.). TradeIndia. [Link]

-

(2-CHLOROPHENYL)ACETALDEHYDE - Physico-chemical Properties. (2024). ChemBK. [Link]

-

This compound. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

2-(3-Chlorophenyl)acetaldehyde. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Applications of 2-(2-Chlorophenyl)-2-hydroxyacetonitrile. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Safety Data Sheet - Acetaldehyde. (2021). Airgas. [Link]

- Synthesis method of 2,4-dichlorophenyl acetaldehyde. (2013).

-

This compound. (n.d.). Proactive Molecular Research. [Link]

-

Acetaldehyde Method No. 68. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

-

Koudjonou, B., et al. (2006). Halogenated acetaldehydes: analysis, stability and fate in drinking water. Chemosphere. [Link]

-

EPA Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996). U.S. Environmental Protection Agency. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). ChemComplete. [Link]

-

Spectroscopy worked example combining IR, MS and NMR. (2021). meriSTEM. [Link]

-

Al-Ostath, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University Course Material. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). Leah4sci. [Link]

-

Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters. (2001). ResearchGate. [Link]

-

ACETALDEHYDE SOLUTION 20 - 30% FOR SYNTHESIS - Safety Data Sheet. (n.d.). Loba Chemie. [Link]

Sources

- 1. (2-Chlorophenyl)Acetaldehyde - High Purity Industrial-Grade Liquid at Attractive Price [jigspharma.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H7ClO | CID 11378624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-CHLOROPHENYL)ACETALDEHYDE | 4251-63-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4251-63-2|this compound|BLD Pharm [bldpharm.com]

- 8. proactivemr.com [proactivemr.com]

- 9. Halogenated acetaldehydes: analysis, stability and fate in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. airgas.com [airgas.com]

- 12. 4251-65-4 Cas No. | 2-(4-chlorophenyl)acetaldehyde | Apollo [store.apolloscientific.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. lehigh.edu [lehigh.edu]

- 15. epa.gov [epa.gov]

- 16. accustandard.com [accustandard.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on (2-Chlorophenyl)acetaldehyde (CAS 4251-63-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (2-Chlorophenyl)acetaldehyde, a chemical intermediate with potential applications in organic synthesis. While not a bioactive molecule in itself, its role as a precursor warrants a detailed examination for professionals in chemical and pharmaceutical development.

Chemical Identity and Structure

(2-Chlorophenyl)acetaldehyde, registered under CAS number 4251-63-2, is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the ortho position and an acetaldehyde group.[1][2][3][4][5][6][7][8]

Key Identifiers:

Chemical Structure:

Caption: Chemical structure of (2-Chlorophenyl)acetaldehyde.

Physicochemical Properties

The physicochemical properties of (2-Chlorophenyl)acetaldehyde are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 154.59 g/mol | [3][4][7] |

| Molecular Formula | C₈H₇ClO | [1][3][4][5][6][7][8] |

| Boiling Point | 120-122 °C at 15 Torr | [1] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3] |

Synthesis and Reactivity

(2-Chlorophenyl)acetaldehyde is a valuable reagent in organic synthesis. It can be used to prepare more complex molecules. For instance, it is a useful reagent for preparing regio-and stereoselective α-fluorinated amides and for synthesizing regioselective 1,4-disubstituted 1,2,3-triazoles.[2]

A general synthetic approach to aldehydes involves the oxidation of the corresponding primary alcohol. In the context of (2-Chlorophenyl)acetaldehyde, this would involve the oxidation of 2-(2-chlorophenyl)ethanol.

General Experimental Workflow for Oxidation of a Primary Alcohol to an Aldehyde:

Caption: Generalized workflow for the synthesis of (2-Chlorophenyl)acetaldehyde.

Step-by-Step Protocol (Illustrative Example):

-

Reaction Setup: To a solution of 2-(2-chlorophenyl)ethanol in an anhydrous solvent like dichloromethane, add an oxidizing agent such as pyridinium chlorochromate (PCC) under an inert atmosphere. The choice of a mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

-

Reaction Monitoring: The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) to determine the point of completion.

-

Work-up: Upon completion, the reaction mixture is quenched, typically with water, and the organic layer is separated. The aqueous layer is then extracted with an organic solvent to recover any dissolved product.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.

-

Characterization: The identity and purity of the synthesized (2-Chlorophenyl)acetaldehyde should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Research and Development

As a chemical intermediate, (2-Chlorophenyl)acetaldehyde serves as a building block for the synthesis of more complex molecules. Its aldehyde functional group is highly reactive and can participate in a variety of chemical transformations, including but not limited to:

-

Reductive amination: To form substituted phenethylamines.

-

Wittig reaction: To form substituted styrenes.

-

Aldol condensation: To form α,β-unsaturated aldehydes or ketones.

These potential transformations make it a versatile reagent for medicinal chemists and drug development professionals exploring novel chemical entities.

Safety and Handling

(2-Chlorophenyl)acetaldehyde should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container under an inert atmosphere and at a low temperature (-20°C) to prevent degradation.[3] In case of exposure, appropriate first aid measures should be taken. For detailed safety information, refer to the Safety Data Sheet (SDS).

Broader Context and Related Compounds

While (2-Chlorophenyl)acetaldehyde itself is primarily a synthetic intermediate, the broader class of substituted phenylpropanoates and related structures has been a subject of significant research in drug discovery. For instance, compounds like 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, a chalcone derivative, have demonstrated potent antitumor activity.[10] Other related compounds, such as Methyl 3-(4-methoxyphenyl)propanoate, are used as pharmaceutical intermediates.[11][12] Furthermore, phenolic amide esters like Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate have shown potential as anti-inflammatory agents.[13] These examples highlight the importance of substituted phenylpropanoid scaffolds in medicinal chemistry, a field to which (2-Chlorophenyl)acetaldehyde can contribute as a precursor for novel derivatives.

References

- (2-CHLOROPHENYL)ACETALDEHYDE - ChemBK. (2024-04-09).

- (2-CHLOROPHENYL)ACETALDEHYDE | 4251-63-2 - ChemicalBook. (2025-08-08).

- 4251-63-2|this compound|BLD Pharm. (n.d.).

- 4251-63-2,(2-CHLOROPHENYL)ACETALDEHYDE-Product Center. (n.d.).

- (2-Chlorophenyl)

- 53557-98-5 | 5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole - AiFChem. (n.d.).

- CAS 4251-63-2 (2-CHLOROPHENYL)ACETALDEHYDE - Alfa Chemistry. (n.d.).

- This compound|CAS 4251-63-2|TCIJT|製品詳細. (n.d.).

- Aldehyde - OChem Incorpor

- CAS 4251-63-2|this compound - chemexpress.cn. (n.d.).

- CAS:4251-63-2|2-Chloro-benzeneacetaldehyde - Drug Delivery. (n.d.).

- 2-Chloro-benzeneacetaldehyde - LGC Standards. (n.d.).

- "physical and chemical properties of Methyl 3-(4-methoxyphenyl)

- METHYL 3-(4-METHOXYPHENYL)PROPIONATE | 15823-04-8 - ChemicalBook. (2025-10-23).

- (PDF) 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl)

- Synthesis of α-(4'-methoxyphenyl)-propionic acid - PrepChem.com. (n.d.).

- 4'-Methoxy-3-phenylpropiophenone | C16H16O2 | CID 245554 - PubChem - NIH. (n.d.).

- 1-(4-Methoxyphenyl)-3-phenyl-prop-2-en-1-one oxime - PubChem. (n.d.).

- SAFETY D

- SAFETY D

- Compound 4-{[(4-methoxyphenyl)

- CAS#:842136-28-1 | Acetaldehyde, 2-[(2-chlorophenyl)methoxy]. (n.d.).

- (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)

- Synthesis of Step 3. 4-Methoxyphenylpropionitrile - PrepChem.com. (n.d.).

- Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC - PubMed Central. (n.d.).

- (4-Methoxyphenyl) propanoate | C10H12O3 | CID 221438 - PubChem - NIH. (n.d.).

- Methyl 3-(4-methoxyphenyl)

- Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - MDPI. (n.d.).

- Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 - PubChem - NIH. (n.d.).

- 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed Central. (2023-12-01).

Sources

- 1. chembk.com [chembk.com]

- 2. (2-CHLOROPHENYL)ACETALDEHYDE | 4251-63-2 [chemicalbook.com]

- 3. 4251-63-2|this compound|BLD Pharm [bldpharm.com]

- 4. 4251-63-2,(2-CHLOROPHENYL)ACETALDEHYDE-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 5. (2-Chlorophenyl)acetaldehyde Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS:4251-63-2|2-Chloro-benzeneacetaldehyde - Drug Delivery [ebclink.com]

- 8. 2-Chloro-benzeneacetaldehyde | LGC Standards [lgcstandards.com]

- 9. This compound|CAS 4251-63-2|TCIJT|製品詳細 [tci-chemical-trading.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. METHYL 3-(4-METHOXYPHENYL)PROPIONATE | 15823-04-8 [chemicalbook.com]

- 13. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of 2-(2-Chlorophenyl)acetaldehyde: A Versatile Synthetic Scaffold

An in-depth exploration of 2-(2-Chlorophenyl)acetaldehyde as a pivotal starting material and reactive intermediate in the synthesis of diverse, biologically active compounds. This guide is intended for researchers, medicinal chemists, and professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical entities. This compound is a reactive aromatic aldehyde that has emerged as a valuable and versatile building block.[1] Its structure, featuring a reactive aldehyde group and a chlorinated phenyl ring, provides a unique combination of chemical handles for constructing complex molecular architectures.[2] The presence of the 2-chloro substituent imparts specific steric and electronic properties, influencing the lipophilicity and binding affinities of its derivatives, which can be crucial for traversing biological membranes and interacting with therapeutic targets.[3]

This technical guide offers a comprehensive overview of the synthetic utility and potential applications of this compound in modern drug discovery, moving beyond a simple catalog of reactions to explain the causality behind its use in developing novel therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C8H7ClO | [2] |

| Molecular Weight | 154.59 g/mol | [2] |

| CAS Number | 4251-63-2 | [2] |

| Appearance | White to light yellow semi-solid | [1] |

| Primary Utility | Synthetic Intermediate | [1][4] |

A Cornerstone in Central Nervous System (CNS) Drug Synthesis

The 2-(2-chlorophenyl) moiety is a well-established pharmacophore in several classes of centrally acting agents. This compound serves as a key precursor for assembling molecules with significant neurological activity.

Synthesis of Dissociative Anesthetics: The Ketamine Paradigm

Perhaps the most notable application of a 2-(2-chlorophenyl) scaffold is in the synthesis of ketamine, a dissociative anesthetic with growing applications in the treatment of depression. While various synthetic routes to ketamine exist, the core structure is derived from a 2-chlorophenyl precursor.[5] For instance, a common precursor, 2-chlorophenyl cyclopentyl ketone, can be synthesized from starting materials like 2-chlorobenzaldehyde, highlighting the importance of the chlorinated phenyl structure in accessing this class of compounds.[5] A recently reported illicit synthesis pathway utilizes 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) as the immediate precursor, which is then reduced and methylated to yield ketamine.[6] This underscores the versatility of the 2-(2-chlorophenyl) group in constructing the cyclohexanone ring system essential for ketamine's activity.

The general synthetic logic involves the formation of a cyclohexanone ring bearing the 2-chlorophenyl group, followed by amination and rearrangement steps.

Caption: Synthetic pathway from a 2-CPNCH precursor to Ketamine.[6]

Scaffolding for Novel CNS Agents

Beyond ketamine, the 2-(2-chlorophenyl) structure is explored in the synthesis of other CNS agents, including potential anxiolytics and anticonvulsants.[7] For example, derivatives like N-(2-chlorophenyl) acetamides have been investigated for their anticonvulsant properties, with studies suggesting they may act via inhibition of voltage-dependent Na+ channels or as NMDA antagonists.[8] The aldehyde functionality of this compound is particularly useful for derivatization, allowing for the construction of diverse libraries of compounds for screening.[9]

A Versatile Precursor for Antimicrobial Agents

Hydrazide-hydrazone derivatives are a well-established class of compounds possessing a broad spectrum of biological activities, including potent antimicrobial effects.[10] this compound is a direct precursor to 2-(2-Chlorophenyl)acetohydrazide, a key intermediate for synthesizing these bioactive molecules.[11]

Synthesis of Bioactive Hydrazones

The synthetic pathway typically begins with the conversion of 2-(2-chlorophenyl)acetic acid to its corresponding ester, followed by hydrazinolysis to form 2-(2-Chlorophenyl)acetohydrazide.[3] This core intermediate readily undergoes condensation with a variety of aromatic or heteroaromatic aldehydes to yield the final hydrazone analogs.[12] The azomethine group (-NH-N=CH-) characteristic of these compounds is a key determinant of their pharmacological properties.[11]

Caption: General workflow for synthesizing hydrazone derivatives.[11][12]

Mechanism of Antimicrobial Action

The antimicrobial activity of these hydrazone derivatives is often attributed to their ability to inhibit essential microbial enzymes.[11] A key proposed mechanism is the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication and repair. By binding to the active site of this enzyme, the hydrazone compounds can block its function, ultimately leading to bacterial cell death.[11]

Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-2-(2-chlorophenyl)acetohydrazide

This protocol provides a generalized procedure for the synthesis of hydrazone derivatives from the core acetohydrazide intermediate.

Materials:

-

2-(2-Chlorophenyl)acetohydrazide (1.0 eq.)

-

Substituted aromatic aldehyde (1.0 eq.)

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 2-(2-Chlorophenyl)acetohydrazide in a suitable volume of ethanol.[10]

-

To this solution, add the selected substituted aromatic aldehyde.[10]

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.[3]

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[10][12]

-

Upon completion, allow the reaction mixture to cool to room temperature. The solid product often precipitates from the solution.[3]

-

Collect the precipitated product by filtration.

-

Wash the collected solid with cold ethanol and recrystallize from an appropriate solvent (e.g., ethanol, DMF) to yield the purified hydrazone derivative.[12]

Applications in Anti-inflammatory and Anticancer Drug Discovery

The structural scaffold derived from this compound has also shown promise in the development of agents for other therapeutic areas.

Anti-inflammatory Properties

Several analogs of 2-(2-Chlorophenyl)acetohydrazide have demonstrated promising anti-inflammatory activity.[11] The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in mediating the inflammatory cascade.[11] The ability to readily synthesize a library of analogs allows for systematic structure-activity relationship (SAR) studies to optimize COX inhibition and selectivity.[13]

Anticancer Potential

Derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines, revealing potential candidates for anticancer drug development.[12][13] The N-acylhydrazone scaffold can induce apoptosis and inhibit cell proliferation through various mechanisms, including the disruption of key cellular signaling pathways.[12] The lipophilic nature of the 2-chlorophenyl group can enhance cellular uptake, an important factor for the efficacy of cytotoxic agents.[3]

| Compound Class | Therapeutic Area | Proposed Mechanism of Action | Reference |

| Ketamine Analogs | CNS / Anesthetics | NMDA Receptor Antagonism | [8] |

| Hydrazone Derivatives | Antimicrobial | DNA Gyrase Inhibition | [11] |

| Acetohydrazide Analogs | Anti-inflammatory | COX Enzyme Inhibition | [11] |

| N-Acylhydrazones | Anticancer | Induction of Apoptosis | [12] |

Conclusion and Future Directions

This compound is more than a simple chemical reagent; it is a strategic precursor that provides access to a rich variety of pharmacologically relevant scaffolds. Its utility in synthesizing compounds for CNS disorders, infectious diseases, inflammation, and oncology highlights its versatility. The straightforward derivatization of its aldehyde group, or its corresponding acetohydrazide, allows for the creation of large and diverse compound libraries essential for modern high-throughput screening and drug discovery programs.[12] Future research will likely focus on leveraging this scaffold to develop next-generation therapeutics with improved efficacy, selectivity, and safety profiles.

References

-

This compound | C8H7ClO | CID 11378624 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Justia Patents. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (n.d.). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]

-

Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. (n.d.). Retrieved from [Link]

- US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents. (n.d.).

- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents. (n.d.).

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.). Retrieved from [Link]

-

New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed. (n.d.). Retrieved from [Link]

-

Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. (n.d.). Retrieved from [Link]

-

Synthesis of aldehyde building block 3. Conditions and reagents - ResearchGate. (n.d.). Retrieved from [Link]

-

A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed. (n.d.). Retrieved from [Link]

-

Chemists synthesize an improved building block for medicines - chemeurope.com. (n.d.). Retrieved from [Link]

-

Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route - SciSpace. (n.d.). Retrieved from [Link]-procedure-a-new-and-35g9s1d0)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7ClO | CID 11378624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (2-CHLOROPHENYL)ACETALDEHYDE | 4251-63-2 [chemicalbook.com]

- 5. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 9. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition Products of 2-(2-Chlorophenyl)acetaldehyde

Introduction: The Criticality of Thermal Stability in Drug Development

In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a safe and effective drug is paved with rigorous scientific scrutiny. Intermediates, the foundational building blocks of active pharmaceutical ingredients (APIs), are subjected to a battery of tests to ensure their purity, reactivity, and stability. Among these, thermal stability is a paramount parameter. An understanding of a compound's behavior at elevated temperatures is not merely an academic exercise; it is a crucial determinant of safe handling, processing, storage, and ultimately, the quality and safety of the final drug product.[1] This guide provides a comprehensive technical overview of the thermal stability and potential decomposition products of 2-(2-chlorophenyl)acetaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. While specific experimental data for this compound is not extensively available in public literature, this document will leverage established principles of thermal analysis and knowledge of related chemical structures to provide a robust framework for its evaluation.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential before undertaking any thermal analysis. The table below summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 120-122 °C at 15 Torr |

| Chemical Structure |  |

Thermal Stability Analysis: A Two-Pronged Approach

The assessment of thermal stability is typically a multi-faceted investigation, primarily employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] These techniques provide complementary information on mass loss and energetic changes as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3] This technique is indispensable for determining the temperature at which a material begins to decompose and the kinetics of its degradation.[2]

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert environment and prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is determined as the point where a significant deviation from the baseline mass is observed.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum mass loss rates.

-

Differential Scanning Calorimetry (DSC): Probing Energetic Changes

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[3]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (as determined by TGA, e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Endothermic events, such as melting, will appear as peaks pointing downwards.

-

Exothermic events, which are often indicative of decomposition, will appear as peaks pointing upwards.

-

The melting point (Tₘ) is determined from the onset of the melting endotherm.

-

The enthalpy of fusion (ΔH) can be calculated by integrating the area of the melting peak.

-

Identification of Decomposition Products: The Role of GC-MS

Identifying the chemical nature of the products formed during thermal degradation is crucial for understanding the decomposition mechanism and assessing potential hazards. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[5] For thermal decomposition studies, a pyrolysis unit can be coupled with a GC-MS system (Py-GC-MS), or the evolved gases from a TGA can be analyzed by a connected MS (TGA-MS).

-

Sample Preparation: A small, accurately known amount of this compound is placed in a pyrolysis tube.

-

Pyrolysis Conditions: The sample is rapidly heated to a series of predetermined temperatures (e.g., 200 °C, 300 °C, 400 °C) in an inert atmosphere (helium).

-

GC Separation: The volatile decomposition products are swept into the GC column.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.

-

Oven Program: A temperature gradient is applied to the oven to separate the components based on their boiling points and polarities (e.g., start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

-

MS Detection and Identification:

-

The separated components enter the mass spectrometer, where they are ionized (typically by electron impact).

-

The resulting mass spectra are compared against a spectral library (e.g., NIST) for identification.

-

Proposed Thermal Decomposition Pathways

Based on the chemical structure of this compound and known thermal degradation patterns of related compounds, several decomposition pathways can be postulated. The aldehyde functional group is susceptible to decarbonylation to form carbon monoxide and a corresponding hydrocarbon.[6] Additionally, oxidation of the aldehyde can occur, particularly if oxygen is present, leading to the formation of a carboxylic acid.[7] The carbon-chlorine bond on the aromatic ring is also a potential site of cleavage at elevated temperatures, which can lead to the formation of radical species and subsequent rearrangement or recombination products.[8] Pyrolysis of the parent compound, phenylacetaldehyde, is known to produce benzaldehyde under oxidative conditions.[9][10]

The following are plausible decomposition products of this compound:

-

2-Chlorobenzyl radical and formyl radical: Resulting from homolytic cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group.

-

2-Chlorotoluene: Formed after decarbonylation and hydrogen abstraction.

-

2-Chlorobenzaldehyde: Potentially formed through an oxidative pathway.[9][10]

-

Carbon monoxide: A product of decarbonylation.

-

Hydrogen chloride: Can be eliminated at high temperatures.

-

Styrene and other rearrangement products: Possible through more complex, higher-energy pathways.

Caption: Proposed thermal decomposition pathways of this compound.

Comprehensive Experimental Workflow

A systematic approach is essential for a thorough evaluation of the thermal stability of a pharmaceutical intermediate. The following diagram illustrates a logical workflow for the characterization of this compound.

Caption: Experimental workflow for thermal stability analysis.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its safe handling, storage, and use in pharmaceutical synthesis. This guide has outlined a comprehensive approach to evaluating its thermal properties, from initial characterization using TGA and DSC to the identification of potential decomposition products via GC-MS. While specific experimental data for this compound remains scarce in the public domain, the protocols and theoretical pathways presented here provide a robust framework for researchers, scientists, and drug development professionals to conduct a thorough and scientifically sound assessment. A deep understanding of the thermal behavior of this and other pharmaceutical intermediates is fundamental to ensuring the quality, safety, and efficacy of the medicines that reach patients.

References

-

Kumaran, S. S., & Michael, J. V. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 349-366. [Link]

-

Chu, F. L., & Yaylayan, V. A. (2008). Model studies on the oxygen-induced formation of benzaldehyde from phenylacetaldehyde using pyrolysis GC-MS and FTIR. Journal of Agricultural and Food Chemistry, 56(22), 10838–10845. [Link]

-

Chu, F. L., & Yaylayan, V. A. (2008). Model studies on the oxygen-induced formation of benzaldehyde from phenylacetaldehyde using pyrolysis GC-MS and FTIR. PubMed. [Link]

-

Michael, J. V., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Flame retardant. In Wikipedia. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Pharmaceutical Thermal Stability Analysis Service. [Link]

-

Request PDF. (n.d.). Thermal stability and decomposition of pharmaceutical compounds. [Link]

-

Weber, W., et al. (2015). Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes. RSC Publishing. [Link]

-

P. aeruginosa Metabolome Database. (n.d.). phenylacetaldehyde (PAMDB120110). [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

-

Schubert, W. M., & Latourette, H. K. (1952). The Aromatic Elimination Reaction. II. The Mechanism of the Acid-catalyzed Deacylation of Aromatic Ketones. Journal of the American Chemical Society, 74(7), 1829–1835. [Link]

-

IU Indianapolis ScholarWorks. (n.d.). Generating Highly Specific Spectra and Identifying Thermal Decomposition Products via Gas Chromatography / Vacuum Ultraviolet Spectroscopy (GC-VUV). [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. [Link]

-

Wikipedia. (n.d.). Phenylacetaldehyde. In Wikipedia. Retrieved from [Link]

-

SlidePlayer. (2014, June 25). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Fulekar, M. H., & Geetha, M. (2008). Biodegradation of halogenated organic compounds. PubMed. [Link]

-

ResearchGate. (n.d.). (PDF) Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. [Link]

-

The Royal Society. (n.d.). The thermal decomposition of aliphatic aldehydes. Proceedings A. [Link]

-

EPA. (2017, August 7). Method 325B: Volatile Organic Compound Analysis by Thermal Desorption/Gas Chromatography. [Link]

-

EPA NEPS. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Shimadzu. (n.d.). Application of Thermal Extraction-GC/MS to Food Contamination Analysis. [Link]

-

de la Cruz, F. B., et al. (2015). Use of thermal analysis techniques (TG-DSC) for the characterization of diverse organic municipal waste streams to predict biological stability prior to land application. PubMed. [Link]

-

eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. [Link]

-

Dłubak, M., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central. [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

-

MDPI. (n.d.). Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. [Link]

-